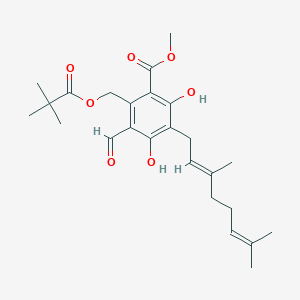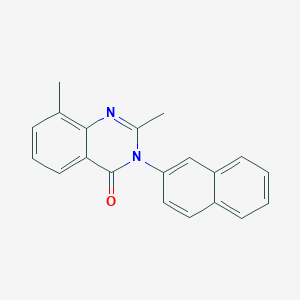![molecular formula C20H13NO2 B11829700 2-([1,1'-Biphenyl]-4-yl)benzo[d]oxazole-6-carbaldehyde](/img/structure/B11829700.png)
2-([1,1'-Biphenyl]-4-yl)benzo[d]oxazole-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-([1,1’-Biphenyl]-4-yl)benzo[d]oxazole-6-carbaldehyde is a complex organic compound belonging to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and materials science. The unique structure of 2-([1,1’-Biphenyl]-4-yl)benzo[d]oxazole-6-carbaldehyde makes it a valuable compound for various scientific research applications.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-([1,1’-Biphenyl]-4-yl)benzo[d]oxazol-6-carbaldehyd beinhaltet typischerweise die Bildung des Benzoxazolrings, gefolgt von der Einführung der Biphenyl- und Carbaldehydgruppe. Eine gängige Methode beinhaltet die Cyclisierung von 2-Aminophenol mit einem geeigneten Aldehyd unter sauren Bedingungen, um den Benzoxazol-Kern zu bilden. Die Biphenylgruppe kann durch eine Suzuki-Kupplungsreaktion eingeführt werden, und die Carbaldehydgruppe kann durch Formylierungsreaktionen hinzugefügt werden .
Industrielle Produktionsmethoden
Die industrielle Produktion von 2-([1,1’-Biphenyl]-4-yl)benzo[d]oxazol-6-carbaldehyd kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet häufig die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungstechniken wie Umkristallisation und Chromatographie .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-([1,1’-Biphenyl]-4-yl)benzo[d]oxazol-6-carbaldehyd unterliegt verschiedenen chemischen Reaktionen, darunter:
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Chromtrioxid und andere starke Oxidationsmittel.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel.
Substitution: Elektrophile Reagenzien wie Halogene, Nitrierungsmittel und Sulfonierungsmittel.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Carbonsäuren.
Reduktion: Bildung von Alkoholen.
Substitution: Bildung verschiedener substituierter Benzoxazolderivate.
Wissenschaftliche Forschungsanwendungen
2-([1,1’-Biphenyl]-4-yl)benzo[d]oxazol-6-carbaldehyd hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:
Wirkmechanismus
Der Wirkmechanismus von 2-([1,1’-Biphenyl]-4-yl)benzo[d]oxazol-6-carbaldehyd beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Zum Beispiel könnte seine Antikrebsaktivität auf seine Fähigkeit zurückzuführen sein, wichtige Enzyme zu hemmen, die an Zellproliferation und -überleben beteiligt sind. Die fluoreszierenden Eigenschaften der Verbindung beruhen auf ihrer Fähigkeit, Licht bei bestimmten Wellenlängen zu absorbieren und zu emittieren, was sie für Bildgebungsanwendungen nützlich macht .
Wissenschaftliche Forschungsanwendungen
2-([1,1’-Biphenyl]-4-yl)benzo[d]oxazole-6-carbaldehyde has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)benzo[d]oxazole-6-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival. The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths, making it useful for imaging applications .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Aminobenzo[d]oxazol: Ein Vorläufer bei der Synthese verschiedener Benzoxazolderivate.
2-Phenylbenzoxazol: Bekannt für seine fluoreszierenden Eigenschaften und in ähnlichen Anwendungen verwendet.
2-(4-Methylphenyl)benzoxazol: Ein weiteres Benzoxazolderivat mit potenziellen biologischen Aktivitäten.
Einzigartigkeit
2-([1,1’-Biphenyl]-4-yl)benzo[d]oxazol-6-carbaldehyd ist aufgrund seiner spezifischen Strukturmerkmale, einschließlich der Biphenyl- und Carbaldehydgruppe, einzigartig, die bestimmte chemische und biologische Eigenschaften verleihen. Seine Vielseitigkeit in Bezug auf verschiedene chemische Reaktionen und sein breites Anwendungsspektrum machen ihn zu einer wertvollen Verbindung in der wissenschaftlichen Forschung .
Eigenschaften
Molekularformel |
C20H13NO2 |
|---|---|
Molekulargewicht |
299.3 g/mol |
IUPAC-Name |
2-(4-phenylphenyl)-1,3-benzoxazole-6-carbaldehyde |
InChI |
InChI=1S/C20H13NO2/c22-13-14-6-11-18-19(12-14)23-20(21-18)17-9-7-16(8-10-17)15-4-2-1-3-5-15/h1-13H |
InChI-Schlüssel |
PUWONCSBTIQHTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(O3)C=C(C=C4)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-3-(4-vinylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11829621.png)

![N'-[5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B11829632.png)

![N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide](/img/structure/B11829644.png)


![2-Benzyl 4-ethyl 2,7-diazaspiro[4.4]nonane-2,4-dicarboxylate](/img/structure/B11829662.png)

![1-{6-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11829676.png)


![3-[Diheptyl(methyl)silyl]propan-1-amine](/img/structure/B11829685.png)
![Ethyl 7-(m-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11829705.png)
